molecular formula C24H20N4OS2 B2629608 N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 955745-21-8

N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2629608
M. Wt: 444.57
InChI Key: RDOVKESCCYYXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C24H20N4OS2 and its molecular weight is 444.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis of Novel Polyaromatic Carboximidamides

Research highlights the microwave-assisted synthesis of novel polyaromatic carboximidamides, inspired by marine topsentines and nortopsentines. These compounds, including benzo[d]thiazole derivatives, show potential in the development of new materials with specific properties, such as enhanced reactivity or selectivity in chemical reactions (Deau et al., 2014).

Hypervalent Iodine Promoted Oxidative C–H Functionalization

This study describes the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines via an oxidative C–S bond formation strategy. The methodology features a metal-free approach and broad substrate scope, indicating potential applications in creating compounds with significant biological activities (Mariappan et al., 2016).

Synthesis of Pyridine and Pyrimidine Derivatives Incorporating Benzothiazole

The synthesis of pyridine and pyrimidine rings incorporating the benzothiazole moiety indicates the versatility of such compounds in creating diverse molecular structures. These derivatives have potential applications in the development of novel chemical entities with varied biological or chemical properties (Mohamed et al., 2013).

Discovery and Evaluation of VEGFR-2 Inhibitors

Substituted benzamides, including those related to the thiazole and pyridinyl groups, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This indicates the potential therapeutic applications of such compounds in treating diseases that involve VEGF signaling, such as cancer (Borzilleri et al., 2006).

Antibacterial, Antifungal, and Anticancer Evaluation

A study on N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide showcases the compound's significant antibacterial, antifungal, and anticancer activities. Such research underscores the potential of benzothiazole derivatives in developing new therapeutic agents (Senthilkumar et al., 2021).

properties

IUPAC Name

N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS2/c1-15(2)17-9-7-12-20-21(17)27-24(31-20)28(14-16-8-5-6-13-25-16)23(29)22-26-18-10-3-4-11-19(18)30-22/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOVKESCCYYXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide

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